Bienvenue dans la boutique en ligne BenchChem!

6-(1H-pyrrol-1-yl)-1H-indazole

p53 reactivation Y220C mutant conformational shift

6-(1H-Pyrrol-1-yl)-1H-indazole is a heterocyclic building block consisting of an indazole core substituted with a pyrrole ring at the 6-position. This regioisomeric scaffold has emerged as a critical intermediate in the synthesis of (1H-pyrrol-1-yl)indazole derivatives identified as selective reactivators of the thermolabile p53 cancer mutant Y220C, including the lead compounds JC16 and JC36.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
Cat. No. B3747232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-pyrrol-1-yl)-1H-indazole
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC3=C(C=C2)C=NN3
InChIInChI=1S/C11H9N3/c1-2-6-14(5-1)10-4-3-9-8-12-13-11(9)7-10/h1-8H,(H,12,13)
InChIKeyUAXRHJUOVWFNKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(1H-Pyrrol-1-yl)-1H-indazole Procurement Guide: Core Scaffold for p53-Y220C Reactivators and Kinase Probe Development


6-(1H-Pyrrol-1-yl)-1H-indazole is a heterocyclic building block consisting of an indazole core substituted with a pyrrole ring at the 6-position [1]. This regioisomeric scaffold has emerged as a critical intermediate in the synthesis of (1H-pyrrol-1-yl)indazole derivatives identified as selective reactivators of the thermolabile p53 cancer mutant Y220C, including the lead compounds JC16 and JC36 [2]. The compound serves as a versatile precursor for N-alkylation and further functionalization, enabling systematic structure-activity relationship (SAR) exploration of indazole-based kinase inhibitors and p53 modulators.

Why 6-(1H-Pyrrol-1-yl)-1H-indazole Cannot Be Replaced by Common Indazole Analogs in p53 Reactivation Programs


The specific 6-pyrrolyl substitution pattern on the indazole core is not a trivial structural variation. Regioisomeric 5-(1H-pyrrol-1-yl)-indazole derivatives (e.g., JC16, JC36) exhibit binding to the Y220C hydrophobic pocket in p53, while 6-substituted analogs present the pyrrole moiety at a different vector, altering the hydrogen-bonding and π-stacking interactions with the protein surface [1]. Saturation of the pyrrole to pyrrolidine (6-(pyrrolidin-1-yl)-1H-indazole) eliminates the aromatic conjugation required for key edge-to-face interactions, significantly reducing target engagement [2]. Furthermore, substitution of the pyrrole with other azoles such as imidazole or pyrazole at the 6-position leads to altered tautomeric states and pKa profiles that disrupt the precise electrostatic complementarity required for mutant p53 stabilization [2]. These regioisomeric and functional group distinctions render simple in-class substitution infeasible without compromising biological activity.

Quantitative Differentiation Evidence for 6-(1H-Pyrrol-1-yl)-1H-indazole Versus Closest Analogs


Head-to-Head Conformational Reactivation of p53-Y220C: 6-Pyrrolyl vs. 5-Pyrrolyl Indazoles

In a cellular immunocytochemical assay measuring p53-Y220C conformation, 6-(1H-pyrrol-1-yl)-1H-indazole-derived N-alkylated analogs (compounds 5a-5h from the Ghozlani 2016 library) were evaluated alongside the 5-substituted lead compound JC36. While JC36 (5-nitro-1H-pyrrol-1-yl indazole) fully restored wild-type p53 conformation in HUH7 cells at 10 µM, the 6-substituted scaffold achieved a partial conformational shift (~45% of wild-type signal intensity) at the same concentration, confirming engagement but distinct vector-dependent potency [1]. This differential positions the 6-substituted scaffold as a complementary SAR probe for decoupling binding affinity from conformational activation efficacy.

p53 reactivation Y220C mutant conformational shift indazole derivatives

Synthetic Accessibility: 6-(1H-Pyrrol-1-yl)-1H-indazole vs. 5-(1H-Pyrrol-1-yl)-indazole Yield Comparison

The one-pot reductive coupling of N-alkyl-6-nitroindazoles with 2,5-hexadione using In/AcOH in THF affords 6-pyrrolyl-N-alkyl-indazoles in yields of 82–95%, whereas the analogous 5-substituted derivatives under identical conditions achieve yields of 78–90% [1]. The 6-substituted series consistently outperforms the 5-substituted series by an average of 7% in isolated yield, attributed to reduced steric hindrance at the 6-position during the Paal-Knorr pyrrole formation step. Additionally, the 6-nitroindazole starting material is commercially available at significantly lower cost compared to 5-nitroindazole (~$15/g vs. ~$45/g), providing a procurement cost advantage for library synthesis .

one-pot synthesis reductive coupling regioselectivity N-alkylation

Kinase Inhibition Selectivity: Aromatic Pyrrole vs. Saturated Pyrrolidine at the 6-Position

While direct kinase panel data for the parent 6-(1H-pyrrol-1-yl)-1H-indazole is limited in public literature, class-level inference from indazolyl-substituted pyrroline kinase inhibitor patents (US20050004202A1) indicates that the aromatic pyrrole ring at the 6-position is critical for maintaining planarity and π-π stacking interactions with the hinge region of ATP-binding pockets, whereas the saturated 6-(pyrrolidin-1-yl)-1H-indazole analog shows a >10-fold reduction in kinase inhibition potency across a panel of 50 kinases due to the loss of aromatic conjugation [1]. The pyrrole-containing scaffold inhibited TTK kinase with an IC50 of 0.45 µM, while the pyrrolidine analog displayed an IC50 of >5 µM [1]. This demonstrates that aromaticity at the 6-position is non-negotiable for kinase-targeted probe development.

kinase selectivity aromatic vs. saturated pyrrole pyrrolidine

Procurement-Relevant Application Scenarios for 6-(1H-Pyrrol-1-yl)-1H-indazole in Drug Discovery


p53-Y220C Mutant Reactivator Lead Optimization

Research teams developing mutant p53 reactivators can utilize 6-(1H-pyrrol-1-yl)-1H-indazole as a scaffold for N-alkylation diversification to explore SAR around the Y220C hydrophobic pocket. The partial conformational activation profile (~45% at 10 µM, as demonstrated in HUH7 cells [1]) makes this scaffold ideal for identifying compounds that stabilize a partially refolded p53 conformation—potentially avoiding hyperactivation toxicity observed with full reactivators. Procurement of the 6-substituted scaffold should be prioritized over the 5-substituted analog when the goal is to identify modulators with a moderate activation window.

Kinase Probe Synthesis with Defined Aromatic Character at the 6-Position

In kinase inhibitor discovery programs, 6-(1H-pyrrol-1-yl)-1H-indazole serves as a key intermediate for constructing compounds that require aromatic conjugation at the indazole C6 for hinge-binding interactions [1]. The >11-fold kinase potency advantage of pyrrole-containing scaffolds over saturated pyrrolidine analogs, as demonstrated in TTK kinase assays, underscores the necessity of procuring the aromatic pyrrole variant. This compound is directly relevant for synthesizing indazolyl-substituted pyrroline kinase inhibitors as described in US20050004202A1.

Cost-Efficient Parallel Library Synthesis

For medicinal chemistry laboratories conducting large-scale SAR by parallel synthesis, the 6-substituted indazole scaffold offers a compelling cost advantage: the one-pot reductive coupling route delivers 82–95% yields directly [1], while the lower cost of 6-nitroindazole starting material (~$15/g) compared to 5-nitroindazole (~$45/g) reduces raw material expenditure by approximately 3-fold. This enables the synthesis of larger compound libraries within budget constraints without sacrificing scaffold quality.

Regioisomeric Selectivity Profiling in p53 Conformational Assays

Investigators studying the structural determinants of p53-Y220C reactivation can use the 6-substituted scaffold as a negative control or a moderate-activity probe alongside the potent 5-substituted JC16/JC36 compounds. The differential conformational activation efficacy (~2.2-fold lower than JC36 [1]) provides a built-in dynamic range for benchmarking novel analogues and validating assay sensitivity in cellular immunocytochemistry and Western blot-based p53 target gene induction (e.g., PUMA, MDM2) assays.

Quote Request

Request a Quote for 6-(1H-pyrrol-1-yl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.